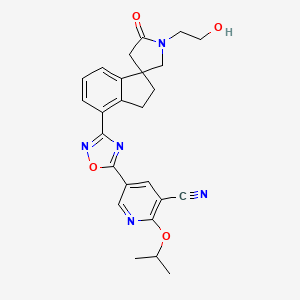
S1PR1 agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sphingosine-1-phosphate receptor 1 agonist 2 is a compound that targets the sphingosine-1-phosphate receptor 1, a G protein-coupled receptor. This receptor plays a crucial role in immune cell trafficking, vascular development, and other physiological processes. Sphingosine-1-phosphate receptor 1 agonist 2 is of significant interest due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine-1-phosphate receptor 1 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of sphingosine-1-phosphate receptor 1 agonist 2 requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, using efficient purification techniques, and adhering to stringent quality control measures .
化学反应分析
Types of Reactions: Sphingosine-1-phosphate receptor 1 agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving sphingosine-1-phosphate receptor 1 agonist 2 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of sphingosine-1-phosphate receptor 1 agonist 2 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
科学研究应用
Sphingosine-1-phosphate receptor 1 agonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between sphingosine-1-phosphate and its receptor. In biology, it helps elucidate the role of sphingosine-1-phosphate receptor 1 in cellular processes such as immune cell trafficking and vascular development . In medicine, sphingosine-1-phosphate receptor 1 agonist 2 is being investigated for its potential therapeutic applications in autoimmune diseases, cancer, and cardiovascular disorders . Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
作用机制
Sphingosine-1-phosphate receptor 1 agonist 2 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 on the surface of target cells. This binding activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase/AKT pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, and the nuclear factor kappa B pathway . The activation of these pathways results in various cellular responses, such as cell proliferation, migration, and survival .
相似化合物的比较
Sphingosine-1-phosphate receptor 1 agonist 2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for sphingosine-1-phosphate receptor 1. Similar compounds include fingolimod, siponimod, and ozanimod, which also target sphingosine-1-phosphate receptors but may have different selectivity profiles and therapeutic applications . The uniqueness of sphingosine-1-phosphate receptor 1 agonist 2 lies in its ability to modulate specific signaling pathways with minimal off-target effects .
属性
分子式 |
C25H25N5O4 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
5-[3-[1'-(2-hydroxyethyl)-2'-oxospiro[2,3-dihydroindene-1,4'-pyrrolidine]-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C25H25N5O4/c1-15(2)33-23-16(12-26)10-17(13-27-23)24-28-22(29-34-24)19-4-3-5-20-18(19)6-7-25(20)11-21(32)30(14-25)8-9-31/h3-5,10,13,15,31H,6-9,11,14H2,1-2H3 |
InChI 键 |
XEVIKQRUGDKBFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CC(=O)N(C5)CCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


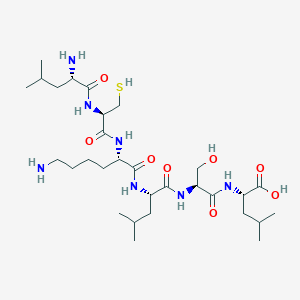
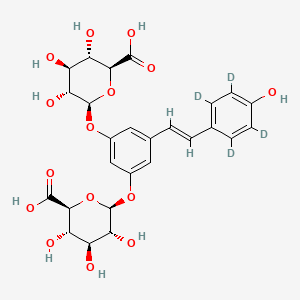
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
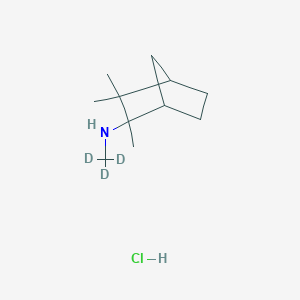
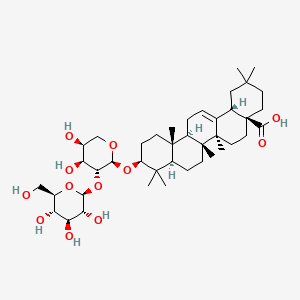
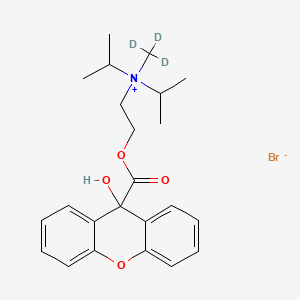
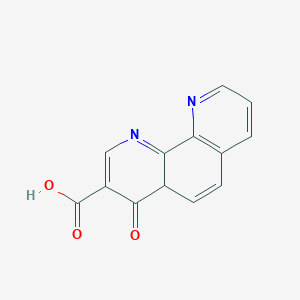
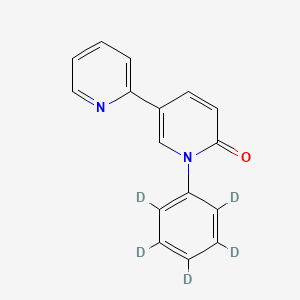
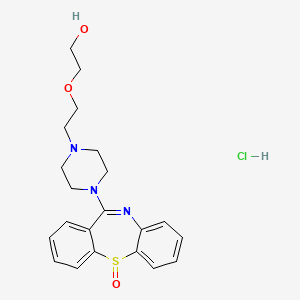
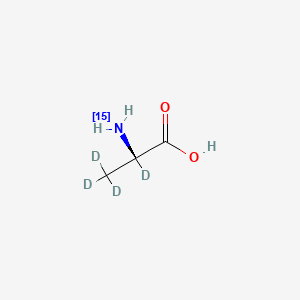
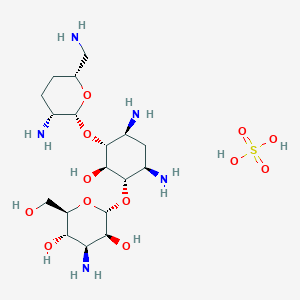
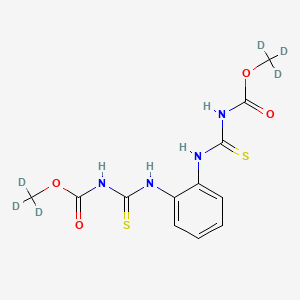
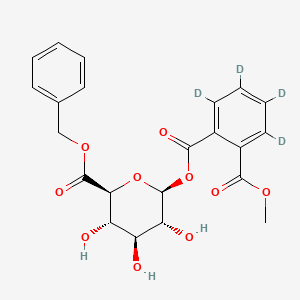
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
